1-Cyclohexyl-3-fluorobenzene

Description

Historical Context and Evolution of Research Focus on Fluoro-Substituted Cyclohexylarenes

The journey into the chemistry of fluoro-substituted cyclohexylarenes is built upon the broader history of organofluorine chemistry, which began its significant development in the early 20th century. actylis.com The initial synthesis of the first fluorinated aromatic compounds was a considerable challenge for chemists, primarily due to the high reactivity of fluorine and a lack of effective fluorinating agents. actylis.com A pivotal moment came in 1927 when Schiemann discovered a method to produce fluorinated aromatic compounds through the decomposition of diazonium salts in the presence of fluoroboric acid, a reaction that has been improved and is still in use. fiveable.me Another significant advancement was the halogen exchange method reported by Gottlieb in 1936, using potassium fluoride (B91410) to replace chlorine with fluorine in aromatic systems. fiveable.me

The focus of organofluorine chemistry has been heavily influenced by the industrial demand for materials with unique properties. fiveable.me Following World War II, the field expanded dramatically, providing a variety of essential materials. fiveable.me The incorporation of fluorine into aromatic systems was found to significantly alter their physical, chemical, and biological properties, enhancing characteristics like lipophilicity, metabolic stability, and thermal resistance. actylis.com This led to their widespread investigation and use in pharmaceuticals, agrochemicals, and advanced materials such as fluoropolymers. actylis.comnih.gov

While early research concentrated on simpler fluoroaromatics, the evolution of synthetic methodologies has allowed for the exploration of more complex structures, including those with bulky aliphatic substituents like the cyclohexyl group. The interest in fluoro-substituted cyclohexylarenes is a more recent development, driven by the quest for molecules with highly specific three-dimensional structures and electronic properties for applications in areas like liquid crystals and medicinal chemistry. arkat-usa.org The synthesis of these compounds often relies on modern cross-coupling reactions, which themselves present a continuing area of research to improve efficiency and yield. arkat-usa.org

Significance of Cyclohexyl and Fluorobenzene (B45895) Moieties in Contemporary Organic Synthesis and Materials Science

The cyclohexyl group is a non-polar, bulky, and conformationally well-defined aliphatic ring. fiveable.me In organic synthesis, it serves as a crucial structural component that can influence the reactivity and stereochemistry of a molecule. fiveable.mefiveable.me Its presence can significantly impact physical properties such as solubility and boiling point. fiveable.me In drug discovery, the cyclohexyl moiety is a popular building block. It can act as a bioisostere for other groups like a phenyl or a t-butyl group, offering a three-dimensional structure that can lead to more specific interactions with biological targets. pharmablock.com This can improve a drug's affinity and reduce conformational entropy, potentially increasing efficacy. pharmablock.com In materials science, the incorporation of cyclohexyl units into polymers can enhance properties like flexibility and adhesion. solubilityofthings.com For instance, they have been investigated for their role in creating thermotropic liquid crystalline polymers. acs.org

The combination of a bulky, hydrophobic cyclohexyl group with an electronically modified fluorobenzene ring in 1-cyclohexyl-3-fluorobenzene results in a molecule with a unique profile, making it a valuable scaffold for creating new liquid crystalline materials and as a potential building block in the design of novel therapeutic agents. arkat-usa.org

Current Research Landscape and Key Challenges in the Chemistry of this compound and its Analogues

The current research landscape for this compound and its analogues is active, particularly in the fields of materials science and medicinal chemistry. A significant area of investigation is their application as components in liquid crystalline media. The unique combination of the rigid aromatic core, the flexible cyclohexyl group, and the polar fluorine atom can be leveraged to fine-tune the dielectric and optical anisotropy of liquid crystal mixtures. google.com Research has focused on the synthesis of various fluorinated cyclohexylbenzene (B7769038) derivatives to create new stable liquid crystal compounds with advantageous properties like low viscosity and high nematogenicity. arkat-usa.orggoogle.com

In medicinal chemistry, analogues of this compound are being explored for their therapeutic potential. For example, complex molecules incorporating the cyclohexyl-fluorophenyl structure are being synthesized and evaluated as potential modulators of biological targets. One study detailed the synthesis of noviomimetics with 3'- and 4'-substituted cyclohexyl rings, which included a 3-fluorophenyl group, to modulate mitochondrial respiration as potential treatments for diabetic peripheral neuropathy. nih.gov Other related structures, such as cyclohexyl(3-fluorophenyl)methanamine, have been investigated for their neuroprotective indications and effects on mitochondrial bioenergetics.

A primary challenge in the chemistry of these compounds lies in their synthesis. The creation of this compound and its derivatives often involves multi-step synthetic routes. A key step is typically a cross-coupling reaction, such as a Suzuki or Kumada coupling, to form the bond between the cyclohexyl and the fluorophenyl rings. arkat-usa.orgnih.gov Achieving high yields and selectivity in these reactions, especially with sterically hindered or electronically deactivated substrates, remains a significant hurdle. Researchers are continuously exploring more efficient catalytic systems, including those based on palladium, nickel, and iron, and studying the effects of additives and reaction conditions to optimize these transformations. arkat-usa.org For instance, a comprehensive study investigated the efficiency of iron, nickel, and palladium-catalyzed cross-coupling reactions of cyclohexyl magnesium bromide with various fluorinated bromobenzenes, highlighting the complexities and the need for tailored synthetic protocols. arkat-usa.org

Further challenges include the precise control of stereochemistry on the cyclohexyl ring and the regioselective introduction of substituents on the fluorobenzene moiety to systematically study structure-activity relationships.

Data Tables

Table 1: Properties of Selected Fluoro-Aromatic Compounds

| Compound | Formula | Melting Point (°C) | Key Application Area |

| Fluorobenzene | C₆H₅F | -40 | Intermediate in synthesis, solvent jscimedcentral.com |

| 1-Bromo-3-fluorobenzene (B1666201) | C₆H₄BrF | -52.8 | Precursor in cross-coupling reactions |

| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 134-139 | Reagent in Suzuki coupling nih.gov |

Table 2: Investigated Analogues of this compound

| Compound Name | Molecular Formula | Research Focus |

| N-(2-(3′-Fluoro-5-(((1r,4r)-4-(phenylthio)cyclohexyl)oxy)-[1,1′-biphenyl]-2-yl)ethyl)acetamide | C₃₄H₃₆FNO₃S | Mitochondrial bioenergetics nih.gov |

| Cyclohexyl(3-fluorophenyl)methanamine | C₁₃H₁₈FN | Neuroprotective indications |

| 1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea | C₁₆H₂₃FN₂O | Early discovery research chemical sigmaaldrich.com |

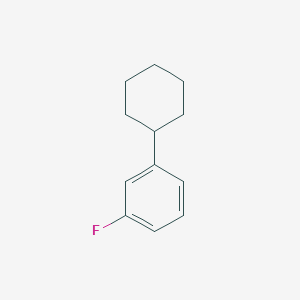

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMLIHLPRGKCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596672 | |

| Record name | 1-Cyclohexyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-83-5 | |

| Record name | 1-Cyclohexyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1-Cyclohexyl-3-fluorobenzene, offering distinct insights through the analysis of different nuclei.

The ¹H NMR spectrum of this compound is characterized by two distinct regions corresponding to the aromatic and the aliphatic protons.

Aromatic Region: The protons on the fluorobenzene (B45895) ring are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The fluorine substituent influences the chemical shifts of the adjacent protons, and both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) spin-spin couplings create complex splitting patterns (multiplets). Analysis of related compounds such as fluorobenzene shows distinct coupling constants for ortho, meta, and para positions relative to the fluorine atom. sfu.catandfonline.comchemicalbook.com The four aromatic protons of this compound would exhibit a unique set of multiplets resulting from these interactions.

Aliphatic Region: The eleven protons of the cyclohexyl group resonate in the upfield region, generally between δ 1.2 and 2.6 ppm. rsc.org These signals typically overlap, forming a series of complex multiplets. The single methine proton attached directly to the benzene (B151609) ring (C1'-H) is the most deshielded of the aliphatic protons due to the anisotropic effect of the aromatic ring and would appear as a triplet of triplets. rsc.org

Conformational Dynamics: At room temperature, the cyclohexyl ring undergoes rapid chair-chair interconversion. This conformational flux results in chemically averaged signals for the axial and equatorial protons. Consequently, a single, time-averaged environment is observed for pairs of protons (e.g., the two protons at C2' and C6'), simplifying the spectrum. At lower temperatures, this interconversion could be slowed sufficiently to resolve distinct signals for the axial and equatorial protons, allowing for a more detailed conformational analysis. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift (δ) and Multiplicity Data for this compound Predicted values are based on data from analogous compounds like 1-cyclohexyl-4-fluorobenzene (B3048508) and cyclohexylbenzene (B7769038). rsc.orgrsc.org

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Aromatic H | 6.80 - 7.40 | m | - |

| Cyclohexyl-CH (Benzylic) | 2.45 - 2.60 | tt | - |

| Cyclohexyl-CH₂ | 1.20 - 1.90 | m | - |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. For this compound, a total of eight distinct signals are expected in the proton-decoupled spectrum, assuming rapid conformational averaging of the cyclohexyl ring at room temperature.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons. The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. rsc.org The other aromatic carbons will show smaller two-, three-, and four-bond ¹³C-¹⁹F couplings.

Aliphatic Carbons: Four signals are expected for the cyclohexyl ring carbons: one for the methine carbon attached to the benzene ring (C1'), and three for the five methylene (B1212753) carbons (C2'/C6', C3'/C5', and C4'), which become equivalent due to rapid chair flipping. rsc.org

Substituent Chemical Shift (SCS) Correlations: The chemical shifts of the aromatic carbons are governed by the electronic effects of both the fluorine and cyclohexyl substituents. The SCS effect of the fluorine atom is well-documented, causing significant deshielding at the ipso-carbon (C3) and influencing the other ring positions. modgraph.co.ukrsc.org The cyclohexyl group, an alkyl substituent, typically induces a moderate deshielding at its point of attachment (C1) and minor shifts at the ortho, meta, and para carbons. The combined effects determine the final chemical shift values. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Data for this compound Predicted values are based on data from analogous compounds like 1-cyclohexyl-4-fluorobenzene. rsc.org

| Carbon | Predicted δ (ppm) | Predicted ¹JCF (Hz) |

| Aromatic C-F | ~162 (d) | ~245 |

| Aromatic C-Cyclohexyl | ~148 (d) | - |

| Other Aromatic C | 110 - 130 | - |

| Cyclohexyl C1' | ~44 | - |

| Cyclohexyl C2'/C6' | ~34 | - |

| Cyclohexyl C3'/C5' | ~27 | - |

| Cyclohexyl C4' | ~26 | - |

¹⁹F NMR is an exceptionally sensitive technique for probing the local environment of the fluorine atom. biophysics.orghuji.ac.il

Chemical Shift: The ¹⁹F NMR spectrum of this compound will display a single resonance. The chemical shift of this signal is highly sensitive to the electronic environment, including solvent and temperature effects. biophysics.org For comparison, the ¹⁹F chemical shift for the regioisomer 1-cyclohexyl-4-fluorobenzene is reported at δ -117.8 ppm. rsc.org A similar value would be expected for the 3-fluoro isomer.

Coupling: This resonance will appear as a multiplet due to spin-spin coupling with the aromatic protons, primarily those in the ortho and meta positions. Proton-decoupling experiments can be used to simplify this signal to a singlet, confirming the presence of a single fluorine environment.

Table 3: Predicted ¹⁹F NMR Data for this compound Predicted value is based on data from 1-cyclohexyl-4-fluorobenzene. rsc.org

| Nucleus | Predicted δ (ppm) | Multiplicity |

| ¹⁹F | ~ -118 | Multiplet |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and for differentiating between isomers. researchgate.netipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the spin-spin coupling network within the molecule, confirming the connectivity between adjacent protons in the cyclohexyl ring and tracing the coupling pathways across the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton with its directly attached carbon atom. This is crucial for definitively assigning the signals in both the ¹H and ¹³C spectra, for instance, linking the benzylic C1'-H proton to the C1' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range (2-3 bond) correlations between protons and carbons. It is indispensable for assigning quaternary (non-protonated) carbons. For this compound, an HMBC spectrum would show a correlation between the benzylic proton (C1'-H) and the aromatic ipso-carbon (C1), unequivocally establishing the connection point between the two rings. It would also confirm the substitution pattern by showing correlations from specific aromatic protons to the surrounding carbons, allowing for clear differentiation from the 2-fluoro and 4-fluoro regioisomers. rsc.org

X-ray Crystallography

While no specific crystal structure for this compound was found in the surveyed literature, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org

Should a suitable single crystal of the compound be grown and analyzed, the technique would provide definitive data on:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the entire molecule would be determined with high accuracy.

Conformation: The analysis would reveal the exact conformation of the cyclohexyl ring (e.g., a chair conformation) and the rotational orientation (dihedral angle) of the phenyl ring relative to the cyclohexyl substituent in the solid state.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, showing how individual molecules interact with their neighbors. This could include weak intermolecular forces such as C-H···F hydrogen bonds or π–π stacking interactions, which govern the macroscopic properties of the crystalline solid.

This information provides an unambiguous structural benchmark that complements the dynamic and averaged information obtained from solution-state NMR studies.

Analysis of Solid-State Conformational Preferences

In the solid state, the conformational arrangement of this compound is largely dictated by the geometry of the cyclohexyl ring. For virtually all substituted cyclohexyl systems observed crystallographically, the ring adopts a stable chair conformation to minimize torsional and steric strain. nih.govresearchgate.net This is the most energetically favorable arrangement. For instance, in structures like N-Benzyl-N-cyclohexylbenzenesulfonamide and 5-Cyclohexyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the cyclohexyl ring consistently presents in a chair form. nih.gov It is therefore concluded that the cyclohexyl group in this compound also maintains a chair conformation in the crystalline state. The fluorine-substituted benzene ring is expected to be essentially planar.

Characterization of Intermolecular Interactions: C–H···F and C–H···π Interactions

The supramolecular assembly of this compound in the solid state is governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like N-H) or acceptors (like C=O), the packing is primarily directed by C–H···F and C–H···π interactions.

C–H···F Hydrogen Bonding: The fluorine atom, despite its high electronegativity, can act as a weak hydrogen bond acceptor. researchgate.net Interactions between the fluorine atom on the phenyl ring and hydrogen atoms from the cyclohexyl or adjacent phenyl rings (C–H···F) are anticipated. These interactions, while weak, play a cumulative role in stabilizing the crystal lattice. rsc.org Studies on fluorinated phenyl derivatives confirm the presence of such bonds, which are crucial in directing the molecular assembly. researchgate.netrsc.org

C–H···π Interactions: These interactions occur where a C–H bond from a cyclohexyl or phenyl group points towards the electron-rich π-system of a neighboring fluorobenzene ring. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atom can modulate the charge distribution of the aromatic ring, influencing the strength of these interactions. nih.gov In related structures, such as 1,2,4,5-tetracyclohexylbenzene, C–H···π interactions are significant in building the crystal structure, assembling molecules into layers. researchgate.net

Dihedral Angle Analysis and Planarity Assessment of Aromatic and Heterocyclic Ring Systems

The relative orientation of the two rings in this compound is defined by the dihedral angle between the plane of the fluorophenyl ring and the mean plane of the cyclohexyl ring. The fluorophenyl ring itself is expected to be planar, a common feature of benzene derivatives. nih.gov

While the exact dihedral angle for this compound is not documented, data from analogous structures provide a reliable estimation. For example, the dihedral angle between the phenyl and cyclohexyl rings in N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide is 53.84 (12)°. nih.gov In another related molecule, the angle between a phenyl ring and a cyclohexyl ring was found to be 42.43 (8)°. nih.gov Based on these analogs, the dihedral angle in this compound is expected to be in a similar range, indicating a non-coplanar arrangement of the two rings.

| Structural Feature | Observation in Analogous Compounds | Expected for this compound |

| Cyclohexyl Conformation | Consistently adopts a chair form. nih.govresearchgate.net | Chair conformation |

| Fluorophenyl Planarity | Benzene rings are typically planar. nih.gov | Planar |

| Dihedral Angle | Values range from ~42° to ~54° in related structures. nih.govnih.gov | ~40° - 55° |

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of the functional groups and structural backbone of a molecule. By combining data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, a detailed assignment of the vibrational modes of this compound can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound can be interpreted by analyzing the characteristic vibrations of its constituent parts: the fluorobenzene ring and the cyclohexyl group. Data from cyclohexylbenzene nist.gov and fluorobenzene irphouse.comnist.gov are used for these assignments.

C-H Vibrations: Aromatic C-H stretching vibrations from the fluorophenyl ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the cyclohexyl ring will produce strong absorptions in the 2950-2850 cm⁻¹ range.

C-C Vibrations: Aromatic C-C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. irphouse.com

C-F Vibrations: The C-F stretching vibration is a key marker and is expected to produce a strong band in the 1330-1210 cm⁻¹ range. irphouse.com C-F bending vibrations are found at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analog |

| Aromatic C-H | Stretching | 3100 - 3000 | Fluorobenzene irphouse.com |

| Aliphatic C-H | Stretching | 2950 - 2850 | Cyclohexylbenzene nist.gov |

| Aromatic C=C | Stretching | 1600 - 1450 | Fluorobenzene irphouse.com |

| C-F | Stretching | 1330 - 1210 | Fluorobenzene irphouse.com |

| Aliphatic C-H | Bending | 1470 - 1445 | Cyclohexylbenzene nist.gov |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. dtic.mil Raman spectra are often more sensitive to non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The benzene ring has characteristic "ring breathing" modes, which are often strong in the Raman spectrum. For monosubstituted benzenes, a prominent ring breathing mode appears around 1000 cm⁻¹. nih.govresearchgate.net

C-H and C-C Vibrations: Aromatic C-H stretching vibrations are also observed near 3060 cm⁻¹, while the C-C stretching vibrations of the ring are visible in the 1600-1580 cm⁻¹ region. irphouse.com The symmetric C-H stretching of the cyclohexyl group gives a strong signal around 2850 cm⁻¹.

C-F Vibrations: The C-F stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analog |

| Aromatic C-H | Stretching | ~3060 | Fluorobenzene irphouse.com |

| Aliphatic C-H | Symmetric Stretch | ~2850 | Cyclohexylbenzene nih.gov |

| Aromatic C=C | Stretching | 1600 - 1580 | Fluorobenzene irphouse.com |

| Benzene Ring | Ring Breathing | ~1000 | Monosubstituted Benzenes researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₂H₁₅F), the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

Experimental measurement of the molecular ion's mass using HRMS and its comparison with the theoretical value confirms the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅F |

| Theoretical Exact Mass | 178.1158 u |

| Monoisotopic Mass | 178.11578 u |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. The fragmentation of this compound is influenced by the stability of the resulting carbocations.

Common fragmentation pathways include the loss of the cyclohexyl group or parts of it, as well as rearrangements within the aromatic ring. The base peak in the mass spectrum, which is the most abundant ion, often corresponds to a particularly stable fragment. Analyzing these fragmentation patterns can help to confirm the connectivity of the cyclohexyl and fluorophenyl moieties.

Ultraviolet (UV) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum.

The UV spectrum of this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring. The presence of the fluoro and cyclohexyl substituents can cause shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands compared to unsubstituted benzene.

Typically, substituted benzenes exhibit a strong absorption band (the E2 band) around 200-220 nm and a weaker, more structured band (the B band) around 250-280 nm. The substitution pattern on the benzene ring influences the electronic environment and thus the energy of these transitions.

The conformation of flexible molecules like this compound, particularly the orientation of the cyclohexyl ring relative to the fluorophenyl group, can be investigated using advanced spectroscopic techniques. The electronic Stark effect, which describes the change in a molecule's absorption spectrum in the presence of an electric field, can be a sensitive probe of molecular conformation.

By measuring the Stark spectrum in a frozen solvent glass, it is possible to determine the change in dipole moment and polarizability upon electronic excitation. These parameters are dependent on the ground-state conformation of the molecule. By comparing experimental Stark effect data with theoretical calculations for different possible conformers (e.g., axial vs. equatorial attachment of the phenyl ring), it is possible to gain insights into the preferred conformation of the molecule in solution.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are indispensable in the analysis of this compound, facilitating its separation from reaction mixtures and the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two such powerful methods that provide detailed insights into the compound's characteristics.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its potential isomers. etamu.edu The inherent resolving power of HPLC allows for the separation of the main compound from any unreacted starting materials, byproducts, or degradation products, ensuring that the final product meets stringent purity requirements, often exceeding 98%. nih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of non-polar to moderately polar compounds like this compound. eurogentec.com In this method, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically effective. sielc.comgoogle.com The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution. sielc.comgoogle.com

The detection of this compound is commonly achieved using a UV detector, as the benzene ring provides a chromophore that absorbs in the ultraviolet region. A diode-array detector (DAD) can be particularly useful as it can acquire a UV spectrum for each peak, aiding in peak identification and purity assessment. tandfonline.com While specific operational parameters can vary, a typical HPLC method for the purity analysis of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a representative method; actual conditions may need to be optimized.

Furthermore, HPLC is a valuable tool for the detection and separation of positional isomers (e.g., 1-Cyclohexyl-2-fluorobenzene and 1-Cyclohexyl-4-fluorobenzene) that may be formed during the synthesis of this compound. The subtle differences in the polarity and shape of these isomers can be exploited by carefully optimizing the mobile phase composition and using high-efficiency columns. researchgate.net Chiral HPLC, employing a chiral stationary phase (CSP), would be necessary for the separation of enantiomers if a chiral center were present in the molecule or a derivative. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective analytical technique that is exceptionally well-suited for monitoring the progress of reactions that synthesize this compound and for profiling the resulting product mixture. nist.gov This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. sielc.com

In the context of synthesizing this compound, for instance, through a Kumada cross-coupling reaction between a fluorinated aromatic compound and a cyclohexyl Grignard reagent, GC/MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. tandfonline.com Aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the GC/MS system. The resulting chromatogram will show peaks corresponding to the starting materials, the main product, and any byproducts. tandfonline.com

The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint." etamu.edu For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for cyclohexylbenzenes involve the loss of the cyclohexyl ring or fragments thereof, as well as characteristic cleavages of the aromatic ring. nih.govlibretexts.org Analysis of the mass spectra of the various peaks in the chromatogram allows for the identification of not only the desired product but also intermediates and byproducts, providing a comprehensive profile of the reaction.

A representative set of GC/MS parameters for the analysis of this compound is provided in the table below.

Table 2: Typical GC/MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-500 |

| Transfer Line Temp. | 280 °C |

This table presents a representative method based on literature for similar analyses; actual conditions may need to be optimized. tandfonline.com

By integrating the peak areas in the chromatogram, the relative concentrations of the different components can be determined, allowing for the calculation of reaction conversion and product yield. nih.gov This detailed product profiling is crucial for optimizing reaction conditions to maximize the yield of this compound and minimize the formation of impurities.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding detailed information about its structure and energy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net In a theoretical study of 1-Cyclohexyl-3-fluorobenzene, DFT would be employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, known as the equilibrium structure.

The optimization would reveal key structural parameters, such as the bond lengths and angles within the cyclohexyl and fluorophenyl moieties, as well as the dihedral angle describing the orientation of the two rings relative to each other. Functionals such as B3LYP or the long-range corrected ωB97XD, paired with a Pople-style basis set like 6-311++G(d,p), are commonly used for such tasks, having been shown to provide reliable results for a variety of organic systems. researchgate.netripublication.comnih.gov The electronic structure determination would also provide the total electronic energy and the distribution of electron density. This is crucial for understanding the influence of the electron-withdrawing fluorine atom on the aromatic ring, which creates a specific electronic environment affecting the molecule's reactivity. acs.org The introduction of the fluorine atom is expected to induce a strong negative inductive effect (-I) and a positive mesomeric effect (+M), altering the electron density at the ortho and para positions relative to the C-F bond. acs.org

While DFT is highly effective, Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a more advanced treatment of electron correlation—the interactions between individual electrons. q-chem.com This is especially important for accurately describing non-covalent interactions and conformational energies. For this compound, the primary conformational question involves the rotational barrier between the cyclohexyl and fluorobenzene (B45895) rings and the preferred orientation (e.g., equatorial vs. axial attachment of the phenyl group to the cyclohexane (B81311) chair).

MP2 calculations are well-suited for these conformational studies. researchgate.netnih.gov By calculating the energy of different conformers, a potential energy surface can be mapped out, identifying the global minimum energy structure and the energy barriers between different conformations. researchgate.net It is known that the MP2 method naturally accounts for dispersion forces but can sometimes overestimate the strength of non-covalent interactions. nih.govnih.gov Therefore, results are often compared with other high-level methods or dispersion-corrected DFT functionals. In analogous studies of other N-cyclohexyl systems, MP2 has been used to determine that the global minimum conformation corresponds to a specific orientation of the cyclohexyl ring relative to the attached ring system. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for experimental structure elucidation. The prediction of NMR chemical shifts using quantum mechanical calculations has become a standard procedure for validating proposed structures. nih.gov The Self-Consistent Field (SCF) method, combined with the Gauge-Independent Atomic Orbital (GIAO) approach, is highly effective for this purpose. researchgate.netmdpi.com

For this compound, one could theoretically predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations would be performed on the DFT-optimized geometry. Specific combinations of functionals and basis sets have been benchmarked to provide high accuracy for these predictions, such as M06-2X or WP04 with large basis sets for ¹H and ¹³C shifts. mdpi.comd-nb.info For ¹⁹F NMR shifts, functionals like B3LYP with basis sets including diffuse functions, such as 6-311++G(d,p), have been shown to be convenient and reliable. researchgate.net The calculated chemical shifts would then be compared to experimentally measured spectra to confirm the molecular structure. The accuracy of these predictions is typically high, with mean absolute errors often less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C. d-nb.info

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the computational method. umich.edu A basis set is a set of mathematical functions used to build the molecular orbitals.

Basis Set Selection:

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) : Widely used, offering a good compromise between speed and accuracy. The numbers indicate how many Gaussian functions are used to represent core and valence orbitals. pku.edu.cn

Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Designed to systematically converge towards the complete basis set limit, allowing for controlled improvement of accuracy.

Polarization functions (e.g., (d), (d,p)) : Added to allow for anisotropy in the electron distribution, which is crucial for describing chemical bonds. pku.edu.cn

Diffuse functions (e.g., +, ++) : Important for describing molecules with lone pairs, anions, or for calculating properties like electron affinity where electrons are loosely bound. researchgate.net

Methodology Validation: The chosen methodology must be validated for the specific chemical problem. This involves ensuring the selected functional and basis set can reliably predict the properties of interest. Validation can be achieved by:

Benchmarking : Comparing results against higher-level, more accurate (though computationally expensive) methods or against established experimental data for similar molecules. arxiv.org

Convergence testing : Systematically increasing the size of the basis set (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to ensure that the calculated property has converged to a stable value. umich.edu

For this compound, a suitable approach would be geometry optimization using a functional like B3LYP-D3 with a basis set such as 6-311G(d,p), followed by property calculations (e.g., NMR shifts, electronic properties) with a larger, property-optimized basis set. mdpi.com

Electronic Properties and Reactivity Descriptors

Beyond structure and energy, computational methods can quantify a molecule's electronic properties and inherent reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor. acs.org

LUMO : Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electron acceptor. acs.org

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com A small gap suggests the molecule is more polarizable and more reactive.

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These indices provide a quantitative framework for concepts like electronegativity and chemical hardness. The relationships are defined as follows:

Ionization Energy (I) ≈ -E_HOMO : The energy required to remove an electron. mdpi.com

Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added. mdpi.com

Electronegativity (χ) = (I + A) / 2 : A measure of the molecule's ability to attract electrons. mdpi.com

Chemical Potential (μ) = -χ : The negative of electronegativity, related to the "escaping tendency" of electrons. researchgate.net

Chemical Hardness (η) = (I - A) / 2 : A measure of the molecule's resistance to a change in its electron distribution. It is related to the HOMO-LUMO gap. mdpi.com

Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating a higher propensity for chemical reactions. ripublication.com

A hypothetical calculation for this compound would yield values for these descriptors, which could then be used to compare its reactivity to other related compounds.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

This interactive table illustrates the type of data that would be generated from a DFT calculation. The values are for illustrative purposes only.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

| E_HOMO | - | -6.5 | Energy of the highest occupied molecular orbital. |

| E_LUMO | - | -0.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 6.0 | Indicates high kinetic stability. |

| Ionization Energy (I) | -E_HOMO | 6.5 | Energy needed to remove an electron. |

| Electron Affinity (A) | -E_LUMO | 0.5 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.5 | Measure of electron-attracting tendency. |

| Chemical Potential (μ) | -(I+A)/2 | -3.5 | Escaping tendency of electrons. |

| Chemical Hardness (η) | (I-A)/2 | 3.0 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | 0.167 | Propensity to react. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. It is mapped onto the electron density surface to visualize the regions of a molecule that are rich or poor in electrons. nih.gov The MEP surface provides crucial insights into a molecule's shape, size, and electrostatic potential, which governs how it interacts with other chemical species. acs.org

The color-coding on an MEP map indicates the electrostatic potential:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP surface is expected to show a distinct distribution of charge. The most negative potential (red) would be concentrated around the highly electronegative fluorine atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. The π-electron cloud of the benzene (B151609) ring would also exhibit a negative potential, though less intense than that of the fluorine atom. Conversely, the most positive potential (blue) would be located on the hydrogen atoms, particularly those of the cyclohexyl group and the aromatic ring, identifying them as sites for potential nucleophilic interaction. This visual representation of charge distribution is fundamental for understanding intermolecular interactions and predicting the molecule's behavior in a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and two-center bonds. uni-muenchen.denumberanalytics.com This analysis is critical for understanding the electronic structure, particularly the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

In the context of this compound, NBO analysis would provide quantitative insights into intramolecular and intermolecular interactions. Key interactions would include:

Intramolecular Charge Transfer: The analysis can quantify the charge transfer between the donor (cyclohexyl group) and the acceptor (fluorophenyl group), elucidating the electronic effects of the substituents on the aromatic ring.

Bond Character: NBO analysis details the hybrid composition and polarity of the bonds, such as the polar C-F bond.

The stabilization energy E(2) associated with each donor-acceptor interaction is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction. An illustrative table of expected significant interactions for this compound is presented below.

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C1-C6) | σ(C2-C3) | 2.85 | σ → σ (Ring Hyperconjugation) |

| σ(C7-H7A) | σ(C1-C2) | 1.98 | σ → σ (Inter-ring Hyperconjugation) |

| π(C2-C3) | π(C4-C5) | 18.50 | π → π (Aromatic Delocalization) |

| π(C4-C5) | π(C2-C3) | 20.15 | π → π (Aromatic Delocalization) |

| LP(F) | σ(C3-C4) | 4.10 | Lone Pair → σ (Hyperconjugation) |

Note: This table is representative and intended to illustrate the types of interactions NBO analysis reveals. Atom numbering is based on standard conventions for the substituted benzene ring (C1-C6) and cyclohexyl group (C7-...). C3 is the carbon bonded to Fluorine. LP(F) refers to a lone pair on the fluorine atom.

Fukui Functions for Predicting Chemical Selectivity and Reactivity Sites

Fukui functions are a component of conceptual Density Functional Theory (DFT) used to predict the most reactive sites within a molecule. scm.com The function describes the change in electron density at a specific point when the total number of electrons in the molecule changes, while the molecular geometry remains constant. This allows for the identification of sites susceptible to electrophilic, nucleophilic, and radical attacks. scm.com

The condensed Fukui functions are calculated for each atomic site and are defined as:

ƒ+ (for nucleophilic attack): Indicates the propensity of a site to accept an electron. The site with the highest ƒ+ value is the most likely to be attacked by a nucleophile. scm.com

ƒ- (for electrophilic attack): Indicates the propensity of a site to donate an electron. The site with the highest ƒ- value is the most favorable for attack by an electrophile. scm.com

ƒ0 (for radical attack): An average of ƒ+ and ƒ-, predicting sites for radical attack.

For this compound, the electron-withdrawing nature of the fluorine atom is expected to significantly influence the reactivity of the aromatic ring. The analysis would likely predict that the carbon atoms ortho and para to the fluorine atom are the most susceptible to nucleophilic attack, while electrophilic attack would be directed towards other positions on the ring, influenced by the interplay between the activating cyclohexyl group and the deactivating fluorine atom.

Table 2: Illustrative Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| C1 (Cyclohexyl-substituted) | 0.045 | 0.095 | 0.070 |

| C2 | 0.098 | 0.061 | 0.079 |

| C3 (Fluoro-substituted) | 0.152 | 0.035 | 0.094 |

| C4 | 0.115 | 0.088 | 0.102 |

| C5 | 0.079 | 0.120 | 0.100 |

| C6 | 0.112 | 0.091 | 0.101 |

| F | 0.185 | 0.021 | 0.103 |

Note: This table is for illustrative purposes. The highest ƒ+ value on the Fluorine (F) and C3 atoms suggests these are the primary sites for nucleophilic attack. The highest ƒ- value on the C5 atom indicates it is the most probable site for electrophilic attack.

Spectroscopic Simulations and Validation

Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, one can predict the positions of absorption bands. ripublication.com However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the fact that calculations are performed on a single molecule in the gas phase. ripublication.comacs.org

A crucial part of the analysis is the Potential Energy Distribution (PED), which assigns each calculated vibrational frequency to specific internal coordinates (stretching, bending, torsion). ripublication.com This allows for a definitive assignment of each spectral band to a particular molecular motion. For this compound, with 53 atoms, there are 153 normal modes of vibration. Key vibrational modes of interest would include the C-F stretching vibration, C-H stretching of both the aromatic and cyclohexyl rings, and the various ring breathing and deformation modes.

Table 3: Selected Predicted Vibrational Frequencies and PED Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | PED (%) | Assignment |

| 3075 | 98 | Aromatic C-H stretch |

| 2935 | 95 | Cyclohexyl CH₂ asymmetric stretch |

| 2860 | 96 | Cyclohexyl CH₂ symmetric stretch |

| 1610 | 85 | Aromatic C-C stretch |

| 1450 | 78 | CH₂ scissoring (Cyclohexyl) |

| 1255 | 88 | C-F stretch |

| 1150 | 75 | Aromatic C-H in-plane bend |

| 870 | 80 | Aromatic C-H out-of-plane bend |

Note: Frequencies are hypothetical scaled values typical for DFT calculations. PED values indicate the percentage contribution of the specified mode to the vibration.

Comparison of Computed and Experimental Spectroscopic Data for Model Validation

A critical step in computational chemistry is the validation of the theoretical model by comparing calculated results with experimental data. ripublication.com This process ensures that the chosen level of theory and basis set accurately describe the molecular system. For this compound, this would involve comparing computed spectroscopic data (such as NMR chemical shifts and vibrational frequencies) with experimental spectra.

Experimental ¹H and ¹³C NMR data have been reported for this compound. arkat-usa.org The validation would involve calculating the NMR shielding tensors for each nucleus and converting them to chemical shifts, which can then be directly compared to the experimental values. A strong correlation between the computed and experimental data validates the computational model, which can then be used to reliably predict other properties of the molecule. Similarly, the calculated vibrational frequencies from section 4.3.1 would be compared against experimental FT-IR and FT-Raman spectra to validate the vibrational assignments. ripublication.com

Table 4: Experimental vs. Illustrative Computed Spectroscopic Data for this compound

| Parameter | Experimental Value | Illustrative Computed Value |

| ¹³C NMR (ppm) | ||

| C-F | 163.1 (d, J=243 Hz) | 162.5 |

| C-CH(C₆H₁₁) | 150.4 (d, J=7 Hz) | 149.8 |

| CH | 129.8 (d, J=8 Hz) | 129.2 |

| CH | 122.4 (d, J=2 Hz) | 122.0 |

| CH | 113.6 (d, J=21 Hz) | 113.1 |

| CH | 112.7 (d, J=21 Hz) | 112.4 |

| ¹⁹F NMR (ppm) | ||

| C-F | -114.1 | -113.5 |

| FT-IR (cm⁻¹) | ||

| C-F Stretch | Not Available | 1255 |

| Aromatic C-H Stretch | Not Available | 3075 |

Note: Experimental NMR data sourced from literature. arkat-usa.org Computed values are illustrative, representing a good correlation for model validation.

Thermodynamic Properties and Temperature Dependencies

Quantum chemical calculations can be used to determine key thermodynamic properties of a molecule, such as heat capacity at constant pressure (C_p), entropy (S), and enthalpy (H), as a function of temperature. ripublication.comresearchgate.net These properties are calculated based on the vibrational frequencies and rotational constants obtained from the optimized molecular structure. Understanding the temperature dependence of these properties is vital for predicting the molecule's stability, reactivity, and equilibrium constants under different thermal conditions. usgs.gov

For this compound, the thermodynamic functions are expected to increase with temperature. This is because as temperature rises, molecules have greater access to their vibrational and rotational energy levels, leading to a higher capacity to store heat (increased C_p), a greater degree of disorder (increased S), and a higher total heat content (increased H).

Table 5: Illustrative Temperature Dependence of Calculated Thermodynamic Properties for this compound

| Temperature (K) | Heat Capacity (C_p) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

| 200 | 185.4 | 380.1 | 25.8 |

| 298.15 | 245.2 | 450.5 | 50.2 |

| 400 | 310.8 | 525.9 | 80.1 |

| 500 | 365.1 | 595.3 | 115.7 |

| 600 | 408.9 | 658.2 | 155.2 |

| 700 | 445.3 | 715.6 | 198.4 |

Note: This table contains representative data illustrating the uniform increase of thermodynamic properties with temperature, based on statistical thermodynamics principles. ripublication.com

Conformational Analysis and Dynamics

Rotational Isomerism and Torsional Barriers of Substituents

Rotation around the C-C single bond connecting the cyclohexane (B81311) ring and the fluorobenzene (B45895) ring gives rise to rotational isomers, or rotamers. The energy of the molecule varies as this bond rotates, creating a potential energy surface with minima corresponding to stable rotamers and maxima corresponding to transition states. These energy differences are known as torsional or rotational barriers.

For aryl-substituted compounds, the barrier to rotation is influenced by steric hindrance between the ortho-hydrogens of the aromatic ring and the adjacent hydrogens on the cyclohexane ring. spcmc.ac.in Theoretical studies on similar aromatic compounds have shown that the most stable conformers are typically those where the substituent plane is either coplanar or perpendicular to the ring, with the exact preference depending on the specific electronic and steric interactions. nih.gov The barrier to rotation around the C(sp²)-N bond in phenylurea, for example, is predicted to be around 2.4 kcal/mol. nih.gov In aryl-cation systems, which have increased double bond character, these barriers can be significantly higher. psu.edursc.org For 1-cyclohexyl-3-fluorobenzene, the rotational barrier is expected to be modest, allowing for relatively free rotation at room temperature, though certain orientations will be statistically favored.

Interplay between the Cyclohexyl and Fluorobenzene Moieties

The conformational preferences of the cyclohexane ring and the rotational isomerism of the fluorobenzene group are interconnected. The orientation of one part of the molecule influences the stability of the other.

The relative orientation of the two rings is defined by the dihedral angle between the plane of the aromatic ring and a reference plane on the cyclohexane ring. While specific experimental or calculated values for this compound are not documented in the provided search results, studies on related arylsulfonate-substituted cyclohexanes show that the interplay of orbital interactions can stabilize different conformations. researchgate.net The geometry is a balance between minimizing steric clash and optimizing electronic interactions. In solution, the molecule will likely populate a range of dihedral angles, with a preference for those that minimize the steric interactions between the ortho-hydrogens of the fluorobenzene ring and the C-2 and C-6 hydrogens of the cyclohexane ring.

Dynamic Nuclear Magnetic Resonance (NMR) Studies of Conformational Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. ut.ee For this compound, the primary dynamic process amenable to DNMR analysis is the chair-chair interconversion of the cyclohexane ring. This ring flip exchanges the axial and equatorial positions. ut.ee Consequently, the 3-fluorophenyl substituent rapidly interconverts between a sterically more hindered axial orientation and a less hindered equatorial orientation.

At room temperature, this ring inversion is extremely rapid on the NMR timescale, resulting in a time-averaged spectrum. acs.org In this fast-exchange regime, a single set of resonance signals is observed, with chemical shifts representing the weighted average of the individual conformers. acs.org

To study the dynamics, variable-temperature (VT) NMR experiments are required. researchgate.netunibas.it By lowering the temperature, the rate of the chair-chair interconversion can be decreased. As the rate of exchange slows and becomes comparable to the difference in resonance frequencies between the two conformers (axial vs. equatorial), significant broadening of the NMR signals occurs. acs.org The temperature at which the separate signals for the two conformers merge into a single broad peak is known as the coalescence temperature (Tc). acs.org

Below the coalescence temperature, in the slow-exchange regime, distinct signals for the axial and equatorial conformers can be resolved. scielo.org.mx The relative intensities of these signals allow for the determination of the equilibrium constant (K) and the difference in Gibbs free energy (ΔG°) between the two conformers. scielo.org.mxredalyc.org

A complete line-shape analysis of the temperature-dependent spectra allows for the determination of the rate constants (k) for the interconversion at various temperatures. ut.ee From these rate constants, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation. This activation barrier provides critical insight into the energy required to pass through the high-energy half-chair or boat transition states of the cyclohexane ring. researchgate.net While specific DNMR studies on this compound are not extensively reported, the principles are well-established from studies on analogous phenylcyclohexane (B48628) and N-sulfonyl morpholine (B109124) derivatives. scielo.org.mxsci-hub.ru

Table 1: Principles of DNMR Analysis for this compound

| Temperature Regime | Exchange Rate (k) vs. Frequency Difference (Δν) | Spectrum Appearance | Information Gained |

| High Temperature | k >> Δν (Fast Exchange) | Sharp, averaged signals | Time-averaged conformation |

| Coalescence (Tc) | k ≈ Δν (Intermediate Exchange) | Broad, coalesced signals | Rate constant (k) at Tc, ΔG‡ |

| Low Temperature | k << Δν (Slow Exchange) | Two distinct sets of sharp signals | Equilibrium constant (K), ΔG° |

Computational Approaches to Mapping Conformational Landscapes and Energy Minima

Computational chemistry provides essential tools for exploring the conformational landscape of this compound, complementing experimental techniques by offering a detailed view of molecular geometries and their relative stabilities. researchgate.netnii.ac.jp Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the potential energy surface (PES) of the molecule. researchgate.netnih.gov

The conformational analysis of this compound involves considering two primary degrees of freedom:

Cyclohexane Ring Conformation: The 3-fluorophenyl group can be attached to the cyclohexane ring in either an equatorial (eq) or an axial (ax) position. Consistent with studies on other substituted cyclohexanes, the equatorial conformer is expected to be significantly more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions present in the axial form. researchgate.netacs.org

Phenyl Group Rotation: For both the equatorial and axial conformers, there is rotational freedom around the C-C bond connecting the phenyl and cyclohexyl rings. Theoretical calculations on phenylcyclohexane have shown that the phenyl group preferentially adopts specific orientations to minimize steric hindrance. scielo.org.mx For the equatorial conformer, the phenyl ring tends to be eclipsed with the C1-H bond, while for the axial conformer, it is often oriented perpendicular to the bisecting plane of the cyclohexane ring. scielo.org.mx

To map the conformational landscape, computational studies typically perform geometry optimizations to locate all stationary points (energy minima and transition states) on the PES. researchgate.netripublication.com Frequency calculations are then performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy (H) and Gibbs free energy (G). ripublication.com

By comparing the calculated energies of all stable conformers, a conformational energy profile can be constructed, and the global minimum energy structure can be identified. For this compound, the global minimum is predicted to be the conformer where the 3-fluorophenyl group is in the equatorial position. The energy difference between the equatorial and axial conformers (the A-value) can be quantified, providing a measure of the steric bulk of the 3-fluorophenyl substituent. scielo.org.mx These computational predictions are crucial for interpreting experimental data and understanding the molecule's physical and chemical properties.

Table 2: Calculated Relative Energies for Conformers of Phenylcyclohexane Analogues

| Conformer | Computational Method | Basis Set | Relative Energy (ΔE) (kcal/mol) | Reference |

| Phenylcyclohexane (Axial) | HF | 6-31G | 3.23 | scielo.org.mx |

| Phenylcyclohexane (Equatorial) | HF | 6-31G | 0.00 | scielo.org.mx |

| Phenylcyclohexane (Axial) | B3LYP | 6-311G | 3.12 | scielo.org.mx |

| Phenylcyclohexane (Equatorial) | B3LYP | 6-311G | 0.00 | scielo.org.mx |

| Phenylcyclohexane (Axial) | MP2 | 6-31G | 3.55 | scielo.org.mx |

| Phenylcyclohexane (Equatorial) | MP2 | 6-31G | 0.00 | scielo.org.mx |

| Note: Data shown is for the parent phenylcyclohexane as a representative model. The presence of the fluorine substituent in this compound would slightly alter these values, but the strong preference for the equatorial conformer remains. |

Chemical Reactivity and Transformation Studies

Reaction Mechanisms in Metal-Catalyzed Coupling Reactions Involving Fluorinated Arenes and Cyclohexyl Nucleophiles

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. numberanalytics.com The synthesis of molecules like 1-cyclohexyl-3-fluorobenzene often involves the coupling of an aryl halide or pseudo-halide with an organometallic cyclohexyl reagent, or vice versa. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comuh.edu

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of a fluorinated aryl halide, forming a Pd(II) intermediate.

Transmetalation : The organic group from a second reagent (e.g., a cyclohexyl group from a cyclohexyl-organoboron or -organozinc compound) is transferred to the Pd(II) complex, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center (the fluorinated aryl and the cyclohexyl group) couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst. numberanalytics.com

Research into the coupling of fluorinated bromobenzenes with cyclohexyl magnesium bromide, using iron, nickel, and palladium catalysts, has provided specific insights. researchgate.net While palladium catalysts effectively promote the reaction, nickel and iron-based systems often require the addition of lithium halides to achieve comparable efficiency. researchgate.net The yield of these reactions can be influenced by the position of the fluorine substituents on the aromatic ring. researchgate.net

A significant challenge in these reactions is the activation of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making it generally inert and resistant to oxidative addition by metal catalysts compared to C-Cl, C-Br, or C-I bonds. acs.orgscielo.org.mx However, specialized catalytic systems and reaction conditions are being developed to enable direct C-F bond activation. For instance, nickel-catalyzed decarbonylative coupling reactions of aroyl fluorides exploit the reactivity of Ni(II)-fluoride intermediates toward transmetalation with organoboron reagents, providing a pathway that avoids direct C-F oxidative addition while still utilizing a fluorine-containing substrate. nih.gov

| Catalytic Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The cyclohexyl group is transferred from an organometallic reagent (e.g., Cyclohexyl-MgBr) to the palladium center. | Aryl-Pd(II)-Cyclohexyl Complex |

| Reductive Elimination | The aryl and cyclohexyl groups bond, and the final product is released, regenerating the catalyst. | Pd(0) Catalyst |

Reactivity of the Fluorine Atom in Aromatic Nucleophilic and Electrophilic Substitution

The fluorine atom on the benzene (B151609) ring of this compound profoundly influences its reactivity in both nucleophilic and electrophilic substitution reactions through a combination of inductive and resonance effects.

Aromatic Nucleophilic Substitution (SNAr)

In SNAr reactions, the fluorine atom exhibits unique reactivity. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate and accelerates the reaction.

Fluorine's strong electronegativity makes it a powerful electron-withdrawing group through the inductive effect (-I effect). This effect deactivates the ring towards electrophiles but, crucially, strongly accelerates the rate of nucleophilic attack. Consequently, fluorinated arenes are significantly more reactive in SNAr than other halogenated arenes. Counter-intuitively, fluorine often acts as the best leaving group among the halogens in SNAr reactions. masterorganicchemistry.com This is because the reaction rate is governed by the formation of the intermediate, not the ease of C-X bond cleavage. For one studied reaction, the rate for F > Cl > Br > I, with fluorine being 3300 times faster than iodine. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Substituents on the ring determine both the reaction rate and the position of substitution (regioselectivity). Fluorine presents an interesting case due to the interplay of its opposing electronic effects.

Inductive Effect (-I) : Fluorine's high electronegativity withdraws electron density from the ring, deactivating it towards electrophilic attack compared to benzene. pearson.com

Resonance Effect (+R) : The lone pairs on the fluorine atom can be donated to the ring through π-conjugation, which increases electron density, particularly at the ortho and para positions. researchgate.net

Unlike other halogens where the inductive effect strongly dominates, fluorine's resonance effect is significant. This results in fluorobenzene (B45895) being the most reactive of the halobenzenes in EAS, with reaction rates that can be only slightly slower than benzene itself. researchgate.netwalisongo.ac.id This balance of effects makes fluorine a deactivator but a strong ortho, para-director. walisongo.ac.id For this compound, electrophilic attack would be directed to the positions ortho and para to the fluorine atom (C2, C4, and C6) and away from the meta position (C5). The bulky cyclohexyl group would likely provide steric hindrance, favoring substitution at the C4 and C6 positions over the C2 position.

Directed Ortho-Metalation and Other Fluorine-Assisted Transformations

The fluorine atom can act as a potent directing group in directed ortho-metalation (DoM) reactions. researchgate.net DoM is a powerful strategy for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. uwindsor.canih.gov

Fluorine is recognized as one of the most effective DMGs. researchgate.net The mechanism involves the coordination of the lithium base to the fluorine atom, which increases the acidity of the ortho-protons, leading to regioselective deprotonation and the formation of an ortho-lithiated species. This intermediate can then be trapped with a wide variety of electrophiles to install a functional group specifically at the position ortho to the fluorine. In the context of this compound, this strategy would allow for selective functionalization at the C2 position.

Competition experiments have demonstrated the high potency of fluorine as a DMG, often outcompeting other directing groups. researchgate.net The reaction is typically carried out at low temperatures (-78 °C) in ethereal solvents like THF or diethyl ether to maintain the stability of the organolithium intermediate. uwindsor.ca A potential competing reaction for fluoroarenes is the elimination of lithium fluoride (B91410) from the ortho-lithiated intermediate to form a highly reactive benzyne (B1209423) species, which can lead to undesired side products. unibe.ch

Functional Group Interconversions on this compound Scaffolds

Functional group interconversion (FGI) refers to the transformation of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk On the this compound scaffold, FGIs can be performed on both the aromatic ring and the cyclohexyl moiety.

Transformations on the Aromatic Ring:

Substitution of Fluorine: As discussed, the fluorine atom can be displaced by strong nucleophiles via SNAr, although this typically requires the presence of additional activating groups (e.g., a nitro group) on the ring. evitachem.com

Modification of Other Substituents: If other functional groups are introduced onto the ring (e.g., via DoM or EAS), they can be further transformed. For example:

A nitro group (-NO₂) could be reduced to an amine (-NH₂).

A carbonyl group (e.g., an aldehyde, -CHO) could be reduced to an alcohol (-CH₂OH) or oxidized to a carboxylic acid (-COOH).

A bromo or iodo group could be converted to a variety of other functionalities through cross-coupling reactions.

Transformations on the Cyclohexyl Ring:

Oxidation: The cyclohexyl ring can be oxidized under specific conditions. For example, oxidation could potentially form cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, depending on the reagents and reaction conditions used.

Hydrogenation/Dehydrogenation: While the cyclohexyl ring is already saturated, if any unsaturation were present, it could be removed by hydrogenation. Conversely, dehydrogenation could be used to create a cyclohexenyl or phenyl group, though this typically requires harsh conditions.

| Scaffold Part | Reaction Type | Example Transformation |

|---|---|---|

| Aromatic Ring | Nucleophilic Substitution (SNAr) | -F → -OR (with strong nucleophile and activation) |

| Aromatic Ring | Reduction | -NO₂ → -NH₂ |

| Aromatic Ring | Oxidation | -CH₃ → -COOH |

| Cyclohexyl Ring | Oxidation | Cyclohexyl → Cyclohexanone derivative |

Influence of Fluorine on Regioselectivity and Stereoselectivity in Organic Reactions

The fluorine atom exerts a significant influence on the selectivity of organic reactions, guiding where reactions occur (regioselectivity) and the three-dimensional arrangement of the products (stereoselectivity).

Regioselectivity:

The directing effect of fluorine is a primary determinant of regioselectivity in several key reactions:

Electrophilic Aromatic Substitution (EAS): As an ortho, para-director, fluorine guides incoming electrophiles to the C2, C4, and C6 positions of the this compound ring. researchgate.netwalisongo.ac.id

Directed Ortho-Metalation (DoM): Fluorine's ability to act as a strong directing group ensures highly regioselective lithiation and subsequent functionalization at the C2 position. researchgate.net

Metal-Catalyzed Borylation: In the borylation of fluorinated arenes, the regioselectivity can be inverted compared to other halogens. For example, in 4-fluorobenzonitrile, borylation occurs ortho to the fluorine, but when fluorine is replaced by larger halogens, the selectivity flips, a result attributed to steric effects. acs.org

Allylic Fluoroalkylation: In palladium-catalyzed reactions, the regioselectivity of allylic fluoroalkylation can be controlled by the choice of ligand, an effect that is particularly pronounced for difluorinated substrates. semanticscholar.org

Stereoselectivity:

The stereochemical outcome of reactions can be influenced by the fluorine atom through both steric and electronic effects.

Conformational Control: In fluorinated cyclohexanes, the conformation is heavily influenced by destabilizing 1,3-diaxial repulsions between fluorine atoms and stereoelectronic gauche effects between vicinal C-F bonds. st-andrews.ac.uk While the fluorine in this compound is on the aromatic ring, its presence can influence the preferred conformation of the attached cyclohexyl ring through space.

Stereodirecting Effects: The fluorine atom can sterically block one face of the molecule, directing an incoming reagent to the opposite face. Furthermore, the polarized C-F bond can engage in electrostatic interactions (e.g., with Lewis acids or catalysts), which can control the stereochemical course of a reaction on a nearby functional group.

Role of Intermolecular Interactions in Driving Chemical Processes and Crystal Formation

The solid-state structure and physical properties of this compound are governed by a variety of weak intermolecular interactions. These non-covalent forces are crucial in directing the self-assembly of molecules into a stable crystal lattice.

The primary interactions involving the this compound scaffold include:

C-H···π Interactions: These are common in aromatic systems, where a C-H bond from the cyclohexyl ring or another molecule can interact with the electron-rich face of the fluorobenzene ring. Crystal structure analyses of related molecules, such as 5-cyclohexyl-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran, confirm the presence of C-H···π interactions that link molecules into dimers or stacks. researchgate.netnih.gov

Van der Waals Forces: The nonpolar cyclohexyl group contributes significantly to the crystal packing through extensive van der Waals interactions.